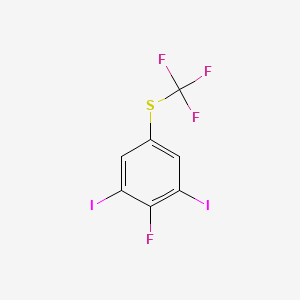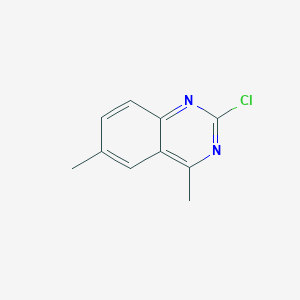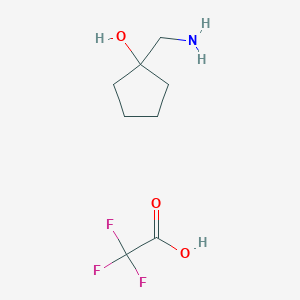
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. The unique arrangement of these atoms imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene typically involves the halogenation of a suitable precursor compound. One common method involves the fluorination of 1,2-dichlorobenzene followed by further chlorination and fluorination steps to introduce the desired substituents. The reaction conditions often require the use of strong halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial processes also incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatics with enzymes and receptors.
Medicine: Research into the potential medicinal properties of halogenated aromatics includes exploring their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s binding affinity and specificity for these targets. The compound’s effects may be mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects imparted by the halogen substituents.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-fluoromethyl-4,5,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
Comparison
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties compared to similar compounds. For example, the presence of a fluoromethyl group in this compound can influence its reactivity and interactions with other molecules differently than in 1,2-Dichloro-3-fluoromethyl-4,5,6-trifluorobenzene or 2,4-Dichloro-1,3,5-trifluorobenzene.
Properties
Molecular Formula |
C7H2Cl2F4 |
|---|---|
Molecular Weight |
232.99 g/mol |
IUPAC Name |
1,2-dichloro-3,4,6-trifluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h1H2 |
InChI Key |
RMULKDCOLTXNFP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Cl)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


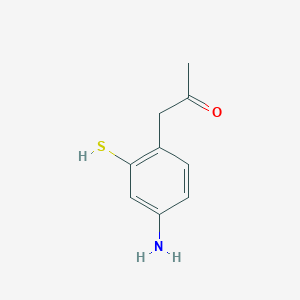
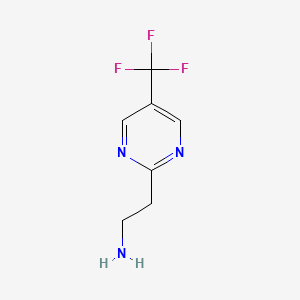
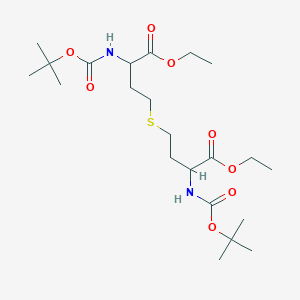
![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
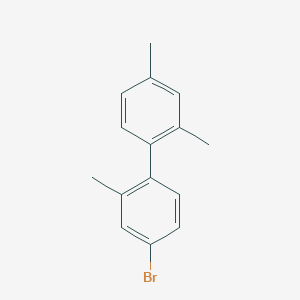
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)

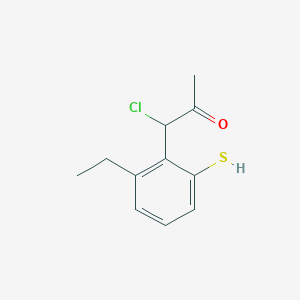
![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)

